![molecular formula C28H24Br2N4 B566341 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide CAS No. 106867-97-4](/img/structure/B566341.png)
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide
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Overview
Description
“1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide” is a chemical compound . It is also known as "4,4’-Bipyridinium,1,1’-[1,4-phenylenebis(methylene)]bis-,dibromide (9CI)" .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-bis(methylpyridinium benzene bromide) with disodium maleonitriledithiolate . The reaction is carried out in an aqueous solution, and the mixture is stirred at room temperature for several minutes .Molecular Structure Analysis
The molecular structure of this compound has been studied using crystallography . The crystal structure is triclinic, with specific atomic coordinates and isotropic displacement parameters for each atom .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of a salt-type title structure, which was then analyzed for its crystallographic data . The compound was also used in the synthesis of a zinc(II) complex, which was then analyzed for its crystal structure .
Coordination Compounds
The compound has been used in the research of coordination compounds. Coordination compounds have been the focus of research due to their fascinating structures and great potential in diversified applications, such as magnetic materials, luminescence, catalysis, gas adsorption and separation .
Synthesis of Complexes
The compound has been used in the synthesis of complexes with other elements. For example, it was used in the synthesis of a platinum(II) complex and a zinc(II) complex .
Ultraviolet Light Detection
A polyoxometalate–viologen hybrid was synthesized using the compound, which showed efficient ultraviolet light detection ability .
Color Changing Materials
The aforementioned polyoxometalate–viologen hybrid also exhibited an obvious color change from pale yellow to blue , indicating the potential use of the compound in the development of color changing materials.
Mechanism of Action
Target of Action
The primary target of this compound is ultraviolet light . It has been synthesized as part of a polyoxometalate–viologen hybrid and has shown efficient ultraviolet light detection ability .
Mode of Action
The compound interacts with ultraviolet light, resulting in a color change from pale yellow to blue .
Biochemical Pathways
The compound’s interaction with ultraviolet light affects the photoluminescence pathway . The fluorescence intensity decreases with the increase of UV intensity . When irradiated with an ultraviolet xenon lamp for about 5 minutes, the fluorescence intensity was almost completely quenched .
Pharmacokinetics
The compound has been synthesized as part of a polyoxometalate–viologen hybrid , which suggests that it may have unique pharmacokinetic properties related to this hybrid structure.
Result of Action
The compound’s action results in efficient ultraviolet light detection, as evidenced by a color change from pale yellow to blue . Additionally, the compound has the potential to achieve fluorescence-based UV probing .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light exposure. For instance, the compound exhibits different levels of color changes under sunlight irradiation at different local times on a sunny day . Furthermore, the compound remains clear for 11 days in the dark under an ambient atmosphere and is also reusable when erased .
properties
IUPAC Name |
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNYIUIZTNLTGX-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Br2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659946 |
Source
|
Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106867-97-4 |
Source
|
Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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